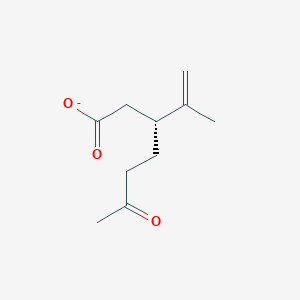

(3R)-3-Isopropenyl-6-oxoheptanoate

Descripción

Propiedades

Fórmula molecular |

C10H15O3- |

|---|---|

Peso molecular |

183.22 g/mol |

Nombre IUPAC |

(3R)-6-oxo-3-prop-1-en-2-ylheptanoate |

InChI |

InChI=1S/C10H16O3/c1-7(2)9(6-10(12)13)5-4-8(3)11/h9H,1,4-6H2,2-3H3,(H,12,13)/p-1/t9-/m1/s1 |

Clave InChI |

NJOIWWRMLFSDTM-SECBINFHSA-M |

SMILES |

CC(=C)C(CCC(=O)C)CC(=O)[O-] |

SMILES isomérico |

CC(=C)[C@H](CCC(=O)C)CC(=O)[O-] |

SMILES canónico |

CC(=C)C(CCC(=O)C)CC(=O)[O-] |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemical Synthesis

(3R)-3-Isopropenyl-6-oxoheptanoate serves as an important intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, making it valuable for the development of more complex molecules.

Synthetic Pathways

The compound can be synthesized through several methods, often involving the reaction of isopropenyl derivatives with ketones or aldehydes. For instance, it can be derived from the rearrangement of lactones formed during the degradation of limonene, a common terpene . This reaction is facilitated by specific enzymes (e.g., monooxygenases), which catalyze the conversion of natural substrates into this compound .

Recent studies have highlighted the biological significance of this compound, particularly its potential anticancer properties and metabolic roles.

Anticancer Properties

Preliminary investigations suggest that this compound exhibits anticancer activity. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines . The mechanism may involve apoptosis induction and disruption of cell cycle progression, although specific studies on this compound are still limited.

Metabolic Role

The compound has been identified as a product in the microbial degradation pathways of limonene, indicating its role in biotransformation processes . This suggests potential applications in bioremediation or as a bioactive compound in microbial cultures.

Industrial Applications

Given its properties, this compound may find applications in several industrial sectors:

Flavor and Fragrance Industry

Due to its chemical structure, this compound could be utilized in flavoring agents and fragrances. Compounds with similar functional groups are often employed to impart specific scents or tastes in consumer products.

Pharmaceuticals

As a versatile intermediate, this compound could be pivotal in the synthesis of pharmaceutical compounds. Its ability to participate in various chemical reactions makes it a candidate for developing new therapeutic agents.

Case Studies and Research Findings

Several studies have explored the applications and implications of this compound:

Comparación Con Compuestos Similares

Enantiomeric Counterpart: (3S)-3-Isopropenyl-6-oxoheptanoate

- Structural Difference : The (3S)-enantiomer differs only in the stereochemistry at position 3.

- Functional Role: Found in the degradation pathway of (4S)-limonene, whereas the (3R)-form is specific to (4R)-limonene degradation . Both enantiomers undergo CoA activation via enantiomer-specific synthetases (e.g., (3R)-3-isopropenyl-6-oxoheptanoyl-CoA synthetase vs. (3S)-counterpart) to form acyl-CoA intermediates for further β-oxidation .

Hydroxy Analog: (3R)-6-Hydroxy-3-isopropenylheptanoate (C11404)

- Structural Difference : Contains a hydroxyl (-OH) group at position 6 instead of a ketone (=O).

- Functional Role: Intermediate in the (4R)-carveol degradation pathway, preceding the oxidation step to form (3R)-3-isopropenyl-6-oxoheptanoate . Acts as a substrate for dehydrogenases, which catalyze its conversion to the oxo-form .

- Reactivity : The hydroxyl group increases solubility but reduces electrophilicity compared to the ketone-containing derivative.

CoA-Activated Derivative: (3R)-3-Isopropenyl-6-oxoheptanoyl-CoA (C11407)

- Structural Difference : Features a coenzyme A (CoA) moiety conjugated via a thioester bond.

- Functional Role: Critical for channeling the metabolite into β-oxidation pathways, enabling ATP production and carbon skeleton utilization . Synthesized by 3-isopropenyl-6-oxoheptanoyl-CoA synthetase, an enzyme shared across limonene and carveol degradation pathways .

- Substrate Specificity : The CoA conjugation step is stereospecific, with distinct enzymes acting on (3R)- and (3S)-forms .

Lactone Precursor: 4-Isopropenyl-7-methyl-2-oxo-oxepanone (C11414)

- Structural Difference : A seven-membered lactone ring with an oxo-group.

- Functional Role: Direct precursor to this compound via spontaneous ring-opening and rearrangement . Highly unstable, making its detection challenging in metabolic studies .

- Pathway Context : Exclusive to the limonene degradation pathway in R. erythropolis DCL14 .

Aromatic Degradation Metabolite: (1R,6S)-1,6-Dihydroxy-cyclohexa-2,4-diene-1-carboxylate

- Structural Difference : Aromatic cyclohexadiene ring with hydroxyl and carboxylate groups.

- Functional Role: Co-occurs with this compound in aromatic compound degradation pathways but targets benzene derivatives rather than terpenes . Involved in benzoate degradation via the β-ketoadipate pathway, unlike the limonene-focused role of this compound .

Comparative Data Table

Key Research Findings

- Stereochemical Specificity : The (3R)- and (3S)-enantiomers are strictly segregated into (4R)- and (4S)-limonene degradation pathways, respectively, highlighting microbial enzymatic precision .

- Metabolic Flexibility : CoA activation is a convergent step for both limonene and carveol degradation, enabling resource efficiency in R. erythropolis DCL14 .

- Biotechnological Relevance: The spontaneous lactone-to-acid rearrangement (yielding this compound) is exploited in flavor compound synthesis during fermentation .

Q & A

Basic Research Questions

Q. What is the primary role of (3R)-3-Isopropenyl-6-oxoheptanoate in microbial metabolic pathways?

- Answer : This compound is a key intermediate in the degradation of monoterpenes like carveol and limonene in Rhodococcus erythropolis DCL14. It is formed via hydrolysis of the lactone intermediate (4R,7R)-4-isopropenyl-7-methyl-2-oxo-oxepanone, which arises from Baeyer-Villiger monooxygenase activity on dihydrocarvone. The compound is subsequently converted to its CoA derivative by (3R)-3-isopropenyl-6-oxoheptanoyl-CoA synthetase, linking carveol degradation to central metabolism .

- Methodology : Pathway elucidation involves enzyme assays (e.g., NADPH-dependent monooxygenase activity), GC-MS for intermediate identification, and isotopic labeling to track carbon flow.

Q. Which analytical techniques are validated for detecting this compound in complex biological matrices?

- Answer : Liquid chromatography-mass spectrometry (LC-MS) is preferred for its sensitivity in serum or microbial lysates, as demonstrated in tuberculosis metabolomic studies. Gas chromatography (GC-MS) with chiral columns is used to resolve stereoisomers in microbial pathways. Nuclear magnetic resonance (NMR) confirms structural assignments of purified intermediates .

- Methodology : Sample preparation includes solvent extraction (e.g., methanol/water), derivatization for GC-MS, and spiking with stable isotopes (e.g., ¹³C-labeled standards) for quantification.

Q. How does this compound relate to ketone body metabolism in human studies?

- Answer : In human serum, this compound was identified as a differential metabolite in tuberculosis-resistant patients, potentially linked to ketone body metabolism. Its presence suggests cross-talk between microbial-derived metabolites and host pathways, though mechanistic studies are pending .

- Methodology : Metabolomic workflows (e.g., MetaboAnalyst 4.0) for pathway enrichment analysis and multivariate statistics (PCA, PLS-DA) to correlate metabolite levels with clinical phenotypes.

Advanced Research Questions

Q. What enzymatic mechanisms govern the spontaneous rearrangement of lactones to this compound?

- Answer : The lactone 7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone, produced by Baeyer-Villiger monooxygenases, undergoes non-enzymatic ring-opening via nucleophilic attack at the carbonyl group, yielding the linear keto-acid. This reaction is pH-dependent and occurs rapidly in aqueous buffers, complicating intermediate detection .

- Methodology : Use of stopped-flow kinetics and low-temperature NMR to trap transient intermediates. Computational modeling (DFT) predicts transition states and energy barriers .

Q. How can researchers resolve contradictions in stereochemical outcomes during carveol degradation pathways?

- Answer : Stereospecificity arises from dual monooxygenase activities: (1R)-(iso-)dihydrocarvone 1,2-monooxygenase produces the (4R,7R)-lactone, while (1S)-(iso)-dihydrocarvone 2,3-monooxygenase forms a dead-end metabolite. Chiral HPLC and enzyme inhibition assays (e.g., using stereoisomer-specific inhibitors) clarify pathway branching .

- Methodology : Gene knockout strains to isolate individual enzyme contributions and circular dichroism (CD) spectroscopy to monitor stereochemical changes.

Q. What experimental strategies address the instability of this compound in vivo?

- Answer : Isotopic pulse-chase experiments with ¹³C-labeled carveol track metabolite turnover. Quenching methods (e.g., cold methanol) arrest enzymatic activity, while chelating agents (EDTA) stabilize metal-sensitive intermediates. In vitro reconstitution with purified enzymes minimizes side reactions .

- Methodology : Time-resolved metabolomics and enzyme kinetics (Km/Vmax determination) under varying pH/temperature conditions.

Q. How do computational models enhance the study of limonene degradation pathways involving this compound?

- Answer : Genome-scale metabolic models (GEMs) integrate proteomics and metabolomics data to predict flux distributions. Molecular docking simulations (e.g., AutoDock) map substrate-enzyme interactions for CoA synthetase, guiding mutagenesis studies to alter substrate specificity .

- Methodology : Constraint-based reconstruction and analysis (COBRA) for pathway optimization, and QM/MM simulations to probe catalytic mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.